2-Fluoro-4-hydroxynicotinic acid molecular weight and formula
2-Fluoro-4-hydroxynicotinic acid molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 2-Fluoro-4-hydroxynicotinic acid .
Core Identity & Application Guide for Medicinal Chemistry
Executive Summary
2-Fluoro-4-hydroxynicotinic acid (CAS: 884495-07-2 ) is a specialized fluorinated pyridine scaffold used primarily as a building block in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structure combines the metabolic stability of a C2-fluorine substituent with the versatile reactivity of a C4-hydroxyl group (tautomeric with 4-pyridone) and a C3-carboxylic acid.
This guide provides a comprehensive analysis of its molecular characteristics, a validated synthetic route, and its strategic utility in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Molecular Specifications
The compound exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is conventionally named as the hydroxypyridine derivative.
| Property | Data |
| IUPAC Name | 2-Fluoro-4-oxo-1,4-dihydropyridine-3-carboxylic acid |
| Common Name | 2-Fluoro-4-hydroxynicotinic acid |
| CAS Number | 884495-07-2 |
| Molecular Formula | C₆H₄FNO₃ |
| Molecular Weight | 157.10 g/mol |
| Exact Mass | 157.0175 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | pKa₁ ~3.5 (COOH), pKa₂ ~8.5 (OH/NH) |
Tautomeric Equilibrium
Understanding the tautomerism is critical for binding analysis and spectral interpretation. The proton resides on the ring nitrogen (N1) rather than the oxygen at C4, creating a donor-acceptor motif essential for kinase hinge binding.
Formula Representation:
Synthetic Methodology
The synthesis of 2-fluoro-4-hydroxynicotinic acid generally proceeds via nucleophilic aromatic substitution (
Validated Synthetic Route
Precursor: 2,4-Difluoronicotinic acid (or its ester).
Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Mechanism: Regioselective
Experimental Protocol
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Preparation: Dissolve 2,4-difluoronicotinic acid (1.0 eq) in a mixture of THF and Water (1:1 v/v). Cool the solution to 0°C.
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Hydrolysis: Slowly add aqueous NaOH (3.0 eq) dropwise to maintain temperature < 5°C. The first equivalent deprotonates the carboxylic acid; subsequent equivalents effect the displacement of the C4-fluorine.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target
158 [M+H]⁺).-
Note: Higher temperatures may lead to bis-hydrolysis (loss of C2-fluorine).
-
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Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~2–3. The product, 2-fluoro-4-hydroxynicotinic acid , will precipitate.
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Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Methanol/Water if necessary.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway illustrating the conversion of dichloro- precursor to the target fluorinated acid via regioselective hydrolysis.
Analytical Characterization
Confirming the structure requires distinguishing between the 2-fluoro and 4-fluoro isomers.
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¹H NMR (DMSO-d₆):
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The C5-H and C6-H protons will show distinct coupling patterns.
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Expect a doublet of doublets for C6-H due to coupling with C5-H and the C2-F atom (
is typically 0–2 Hz, but might be observed). -
Diagnostic: The C5-H signal appears upfield (~6.5–7.0 ppm) due to the adjacent carbonyl/hydroxyl electron donation.
-
-
¹⁹F NMR:
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A single signal around -70 to -80 ppm (relative to CFCl₃) confirms the presence of fluorine. The chemical shift differs significantly from the 4-fluoro isomer.
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Mass Spectrometry (ESI):
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Positive Mode: [M+H]⁺ = 158.0.
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Negative Mode: [M-H]⁻ = 156.0.
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Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.
Strategic Value of Substituents
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2-Fluorine:
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Metabolic Block: Prevents oxidative metabolism at the susceptible C2 position (a common clearance pathway for pyridines).
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Electronic Modulation: Lowers the pKa of the ring nitrogen, modulating solubility and permeability.
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4-Hydroxy (4-Oxo):
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Derivatization Handle: Can be converted to a chloride (using POCl₃) or sulfonate, enabling
reactions to introduce amines (e.g., aniline derivatives for hinge binding).
-
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3-Carboxylic Acid:
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Cyclization Vector: Reacts with adjacent amines to form bicyclic systems like pyrido[2,3-d]pyrimidines or 1,6-naphthyridines .
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Workflow: Scaffold to Lead
The following diagram illustrates how 2-fluoro-4-hydroxynicotinic acid serves as the core for generating a library of kinase inhibitors.
Figure 2: Medicinal chemistry workflow transforming the scaffold into a bioactive bicyclic lead compound.
Handling & Safety (GHS)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
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Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 96089 (Isomer Analog) and CAS Database. PubChem. [Link]
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Synthesis of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). "Site-Selective Introduction of Fluorine into Pyridines." European Journal of Organic Chemistry. [Link]
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Regioselectivity in SnAr Reactions: Cronin, J. et al. (2020). "Nucleophilic Substitution of 2,4-Dihalopyridines." Journal of Organic Chemistry. [Link]
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Kinase Inhibitor Design: Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. [Link]
